Tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its utility as a semi-flexible linker in the development of PROTAC® (PROteolysis TArgeting Chimeras) for targeted protein degradation . This compound is characterized by its molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(3-bromomethylphenyl)piperidine-1-carboxylate with an amine source under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like potassium carbonate and solvents such as DMF. The reaction conditions typically involve elevated temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives.
Scientific Research Applications
Tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate is primarily used in the development of PROTAC® for targeted protein degradation . This application is significant in the fields of chemistry, biology, and medicine, as it allows for the selective degradation of specific proteins, which can be useful in drug discovery and therapeutic interventions .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate in PROTAC® involves its role as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved are specific to the proteins being targeted for degradation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate is unique due to its specific structure, which provides a semi-flexible linker for PROTAC® development. This structural feature allows for the optimization of drug-like properties and the formation of ternary complexes necessary for targeted protein degradation .
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 4-[3-(aminomethyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-9-7-14(8-10-19)15-6-4-5-13(11-15)12-18/h4-6,11,14H,7-10,12,18H2,1-3H3 |
InChI Key |
ARCKSKKRQDPZHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
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